(3-Isopropoxy-propyl)-thiophen-2-ylmethyl-amine

Description

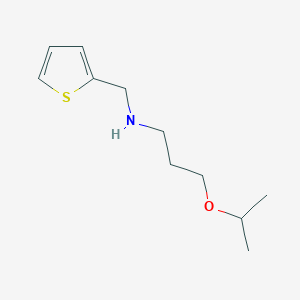

(3-Isopropoxy-propyl)-thiophen-2-ylmethyl-amine is a secondary amine derivative featuring a thiophene ring substituted at the 2-position with a methylamine group and a 3-isopropoxy-propyl chain.

Properties

IUPAC Name |

3-propan-2-yloxy-N-(thiophen-2-ylmethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NOS/c1-10(2)13-7-4-6-12-9-11-5-3-8-14-11/h3,5,8,10,12H,4,6-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEMZNXNULVHMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Isopropoxy-propyl)-thiophen-2-ylmethyl-amine typically involves the following steps:

Formation of the Isopropoxy-propyl Amine: This can be achieved by reacting 3-chloropropylamine with isopropyl alcohol in the presence of a base such as sodium hydroxide.

Thiophene Substitution: The thiophene ring can be introduced by reacting the isopropoxy-propyl amine with thiophene-2-carbaldehyde under reductive amination conditions using a reducing agent like sodium triacetoxyborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Isopropoxy-propyl)-thiophen-2-ylmethyl-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to reduce any carbonyl groups present.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced amines, alcohols.

Substitution: N-substituted amines, amides.

Scientific Research Applications

(3-Isopropoxy-propyl)-thiophen-2-ylmethyl-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Isopropoxy-propyl)-thiophen-2-ylmethyl-amine involves its interaction with molecular targets such as enzymes or receptors. The isopropoxy-propyl amine group can form hydrogen bonds and electrostatic interactions with active sites, while the thiophene ring can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related amines containing thiophene, isopropoxy, or alkylamine substituents. Below is a detailed analysis:

Structural Analogues

Physicochemical Properties

- Lipophilicity: The isopropoxy-propyl chain in the target compound enhances lipophilicity compared to hydroxylated analogs (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol), which may improve blood-brain barrier penetration .

- Aromatic Interactions : The thiophen-2-yl group offers stronger π-π stacking compared to phenyl or naphthalene derivatives, as seen in Methyl-[3-(naphthalen-1-yloxy)-...] .

- Molecular Weight : The target compound (~245–260 g/mol) falls within the optimal range for oral bioavailability, unlike bulkier analogs (e.g., 387.45 g/mol) .

Biological Activity

Overview

(3-Isopropoxy-propyl)-thiophen-2-ylmethyl-amine, a synthetic compound with potential pharmacological applications, has garnered interest in recent research due to its unique structure and biological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : CHNOS

- CAS Number : 626222-59-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways.

Key Mechanisms Include:

- Receptor Modulation : The compound may act as a ligand for specific neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes linked to inflammatory pathways, potentially reducing inflammation and associated symptoms.

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antinociceptive | Exhibits pain-relieving properties in animal models. |

| Anti-inflammatory | Reduces markers of inflammation in vitro and in vivo. |

| Neuroprotective | Protects neuronal cells from oxidative stress and apoptosis. |

| Antidepressant-like | Shows potential in alleviating depressive-like behaviors in rodent models. |

Case Study 1: Antinociceptive Effects

In a controlled study involving rodents, this compound was administered to evaluate its antinociceptive effects using the hot plate test. The results indicated a significant reduction in pain response compared to the control group, suggesting its potential as an analgesic agent.

Case Study 2: Anti-inflammatory Activity

A separate study assessed the compound's anti-inflammatory properties through the measurement of cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages. The findings demonstrated a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating that the compound effectively modulates inflammatory responses.

Research Findings

Recent investigations have further elucidated the pharmacodynamics of this compound:

- In Vitro Studies : Cell culture experiments revealed that the compound inhibits NF-kB activation, a key transcription factor involved in inflammation.

- In Vivo Studies : Animal models treated with this compound exhibited reduced paw edema in inflammatory conditions, supporting its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.